molecular formula C7H5Cl2IO B6292443 1,3-Dichloro-2-iodo-4-methoxybenzene CAS No. 2384443-96-1

1,3-Dichloro-2-iodo-4-methoxybenzene

Cat. No. B6292443
CAS RN: 2384443-96-1
M. Wt: 302.92 g/mol
InChI Key: BSUDYNXNUAUJSQ-UHFFFAOYSA-N
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Description

“1,3-Dichloro-2-iodo-4-methoxybenzene” is a chemical compound with the molecular formula C7H5Cl2IO . It is used in the synthesis of a variety of mono- and dimethoxyarene derivatives .


Synthesis Analysis

The synthesis of “1,3-Dichloro-2-iodo-4-methoxybenzene” involves a nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes . This reaction provides good to excellent yields of desired methoxylated products .


Molecular Structure Analysis

The molecular structure of “1,3-Dichloro-2-iodo-4-methoxybenzene” consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one methoxy group .

Future Directions

The future directions for “1,3-Dichloro-2-iodo-4-methoxybenzene” could involve its use in the synthesis of a variety of mono- and dimethoxyarene derivatives . These derivatives could potentially be used in toxicological studies .

Mechanism of Action

Target of Action

The primary target of 1,3-Dichloro-2-iodo-4-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The mechanism involves two steps :

Biochemical Pathways

The compound’s interaction with the benzene ring affects the electrophilic aromatic substitution pathway . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .

Result of Action

The result of the compound’s action is a substituted benzene ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Action Environment

The action of 1,3-Dichloro-2-iodo-4-methoxybenzene is influenced by environmental factors. For instance, the presence of a base is necessary for the second step of the mechanism . .

properties

IUPAC Name

1,3-dichloro-2-iodo-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUDYNXNUAUJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-iodo-4-methoxybenzene

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